2-[(3'-Cyanobiphenyl-2-yl)oxy]propanamide is a novel, acyclic amide compound belonging to the class of cannabinoid-1 receptor (CB1R) inverse agonists. [] While its chemical structure shares similarities with other CB1R antagonists like rimonabant, it possesses distinct structural features that contribute to its unique pharmacological profile. [] This compound has been investigated for its potential therapeutic applications in the treatment of obesity due to its ability to modulate energy balance through CB1R inhibition. [, ]
The synthesis of 2-[(3'-cyanobiphenyl-2-yl)oxy]propanamide, also known as MK-0364 or taranabant, involves a multistep process detailed in the literature. [] The key steps involve the construction of the acyclic amide backbone and the introduction of the biphenyl and pyridinyl moieties. Optimization efforts focused on enhancing in vivo efficacy while minimizing the potential for reactive metabolite formation. []
X-ray crystallography, NMR spectroscopy, and computational studies have elucidated the molecular structure of 2-[(3'-cyanobiphenyl-2-yl)oxy]propanamide. [] These studies revealed a relatively rigid C11-N13-C14-C16-C17 backbone with greater flexibility around the C8-C11 and C8-O7 bonds. [] The two phenyl rings interact with aromatic residues (F(3.36)200, W(5.43)279, W(6.48)356, and Y(5.39)275) of the CB1R, while the CF3-Pyr ring interacts with F(2.57)170 and L(7.42)387. [] A crucial interaction for high CB1R affinity is the hydrogen bonding between the amide NH of 2-[(3'-cyanobiphenyl-2-yl)oxy]propanamide and the hydroxyl group of S(7.39)383. []
2-[(3'-cyanobiphenyl-2-yl)oxy]propanamide acts as a potent and selective CB1R inverse agonist. [] Unlike agonists that activate receptors, inverse agonists bind to the receptor and reduce its constitutive activity. [] In the context of obesity, CB1R inhibition by 2-[(3'-cyanobiphenyl-2-yl)oxy]propanamide reduces food intake and promotes weight loss. [] Notably, this compound displays efficacy even with partial brain CB1R occupancy (30-40%). []
The primary application of 2-[(3'-cyanobiphenyl-2-yl)oxy]propanamide explored in scientific research is its potential as an anti-obesity treatment. [, ] Preclinical studies in rodent models demonstrated its ability to:
CAS No.: 864821-90-9
CAS No.: 122547-72-2
CAS No.:
CAS No.: 134051-89-1
CAS No.: